4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide
Description
Properties
CAS No. |
6965-87-3 |
|---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
4-methyl-2-(methylsulfonylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C11H12N2O3S/c1-8-9-5-3-4-6-10(9)12-11(13(8)14)7-17(2,15)16/h3-6H,7H2,1-2H3 |
InChI Key |
HWLMOWBQFZLOJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)(=O)C)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinazoline Core
The quinazoline core is typically synthesized via condensation reactions involving anthranilamide derivatives and aldehydes or ketones under mild conditions. A representative method involves:
- Reacting anthranilamide (1 mmol) with an aldehyde or ketone (1 mmol) in aqueous medium (3 mL water).
- Using graphene oxide (GO) nanosheets (25 mg) as a catalyst and oxone (307 mg) as an oxidant at room temperature.
- Stirring the mixture until completion as monitored by TLC.
- Isolating the crude product by filtration, followed by recrystallization from ethanol to obtain pure quinazolin-4(3H)-one derivatives.
This method is environmentally friendly, uses water as solvent, and avoids harsh reagents.
Introduction of the 2-Substituent (Methylsulfonylmethyl Group)
The 2-position substitution with a methylsulfonylmethyl group can be achieved by:
- Starting from 2-(chloromethyl)-4-methyl-2,3-dihydroquinazoline 3-oxide, which serves as a key intermediate.
- This intermediate is synthesized by condensation of 2-aminoacetophenone with chloroacetamide in the presence of phosphoric acid catalyst in ethanol under reflux for extended periods (e.g., 45 hours).
- The reaction proceeds via cyclization and chloromethylation to yield the 2-(chloromethyl)-4-methylquinazoline derivative with high yield (~94%) and purity (~99.9%).
Subsequently, the chloromethyl group can be converted to the methylsulfonylmethyl substituent by nucleophilic substitution with methylsulfinyl anion or related sulfonyl reagents under controlled conditions.
Detailed Preparation Method for 4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide
Stepwise Synthetic Procedure
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Anthranilamide + Aldehyde/Ketone + GO nanosheets + Oxone in H2O, RT | Formation of quinazolin-4(3H)-one core | Quinazolinone intermediate |
| 2 | 2-Aminoacetophenone + Chloroacetamide + H3PO4 in EtOH, reflux 45h | Cyclization and chloromethylation | 2-(Chloromethyl)-4-methylquinazoline 3-oxide intermediate |
| 3 | 2-(Chloromethyl)-4-methylquinazoline + Methylsulfinyl nucleophile, base, solvent | Nucleophilic substitution to introduce methylsulfonylmethyl group | Target compound: 4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide |
Reaction Conditions and Optimization
- The use of GO nanosheets and oxone provides a mild oxidative environment that facilitates ring closure and N-oxide formation without over-oxidation.
- Reflux in ethanol with phosphoric acid catalysis ensures efficient cyclization and chloromethylation with high yield and purity.
- The nucleophilic substitution step requires careful control of temperature and stoichiometry to avoid side reactions and maintain the N-oxide functionality.
Research Findings and Analytical Data
- The quinazoline intermediates and final products are characterized by ^1H and ^13C NMR spectroscopy, confirming the substitution pattern and oxidation state.
- FT-IR analysis supports the presence of characteristic N-oxide and sulfonyl functional groups.
- Purity assessments via chromatographic methods indicate yields above 90% with minimal impurities (<0.01%) in optimized protocols.
- Computational studies (DFT) on related quinazoline derivatives suggest that the N-oxide group stabilizes the molecule and influences reactivity at the 2-position, favoring nucleophilic substitution reactions.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Catalyst/Oxidant | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| GO nanosheets + Oxone mediated cyclization | Anthranilamide + Aldehyde/Ketone | GO nanosheets, Oxone | Water | Room temp | >85 | Eco-friendly, mild |
| Phosphoric acid catalyzed cyclization and chloromethylation | 2-Aminoacetophenone + Chloroacetamide | H3PO4 | Ethanol | Reflux (45h) | 94.26 | High purity, scalable |
| Nucleophilic substitution for methylsulfonylmethyl group | 2-(Chloromethyl)-4-methylquinazoline + methylsulfinyl nucleophile | Base (e.g., triethylamine) | Aprotic solvent | Controlled temp | >80 | Maintains N-oxide integrity |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 3-oxide back to the parent quinazoline.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Higher oxidized quinazoline derivatives.
Reduction: Parent quinazoline compound.
Substitution: Quinazoline derivatives with various functional groups replacing the methylsulfonyl group.
Scientific Research Applications
4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Analogs:
4-Methyl-2-phenylquinazoline 3-oxide
- Substituent: Phenyl group at position 2.
- Reactivity: Undergoes deoxygenation with Zn/NH4Cl in THF to yield 4-methyl-2-phenylquinazoline (71% yield) .
- Electronic Effects: The phenyl group is electron-neutral compared to the methylsulfonylmethyl group, which is strongly electron-withdrawing.
6-Methylsulfonylpurine 3-oxide (Purine analog)
- Substituent: Methylsulfonyl group at position 4.
- Spectral Data: IR absorption bands at 1120–1160 cm⁻¹ and 1310–1350 cm⁻¹ (characteristic of sulfones). NMR methyl signal at δ 6.58 (distinct from sulfoxides or thioethers) .
Target Compound:
- 4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide Substituent: Methylsulfonylmethyl group at position 2.
Reactivity and Stability
- Deoxygenation Reactions: 4-Methyl-2-phenylquinazoline 3-oxide is reduced efficiently using Zn/NH4Cl. The methylsulfonyl group in the target compound may hinder similar reactions due to its electron-withdrawing nature, which stabilizes the N-oxide bond . In purine N-oxides, deoxygenation is achieved via catalytic hydrogenation or low-valent metal reagents (e.g., TiCl3).
Oxidative Stability :
Spectral Characteristics
- IR Spectroscopy: The methylsulfonyl group in purine analogs shows diagnostic bands at 1120–1350 cm⁻¹. Similar absorption is expected in the target compound, aiding structural confirmation .
- NMR Spectroscopy :
Hypothetical Data Table
| Compound | Substituent (Position 2) | Molecular Weight (g/mol) | Key Reactivity | IR Bands (cm⁻¹) |
|---|---|---|---|---|
| 4-Methyl-2-phenylquinazoline 3-oxide | Phenyl | ~265.3 | Deoxygenation (71% yield with Zn/NH4Cl) | N/A |
| 6-Methylsulfonylpurine 3-oxide | Methylsulfonyl (Position 6) | ~213.2 | Resists further oxidation | 1120–1160, 1310–1350 |
| Target Compound | Methylsulfonylmethyl | ~298.4* | Expected stability under oxidation | Predicted 1120–1350 |
*Calculated molecular weight based on structure.
Biological Activity
4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of 4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide is with a molecular weight of approximately 224.28 g/mol. Its structure includes a quinazoline core with a methylsulfonyl group that may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.030 mg/mL | 0.060 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
These results indicate that the compound is more potent than traditional antibiotics such as ampicillin and streptomycin, particularly against Enterobacter cloacae, which showed the highest sensitivity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
A study assessed the effects of the compound on MCF-7 breast cancer cells:
- Cell Viability : Reduced by 50% at a concentration of 10 µM after 48 hours.
- Apoptosis Rate : Increased by approximately 30% as measured by flow cytometry.
This suggests that the compound may serve as a lead for developing new anticancer therapies .
The biological activity of 4-Methyl-2-((methylsulfonyl)methyl)-2,3-dihydroquinazoline 3-oxide is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : Potential modulation of receptors involved in cancer cell signaling pathways.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicity studies using MTT assays on normal human cell lines show low cytotoxicity at therapeutic concentrations, suggesting a good safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
